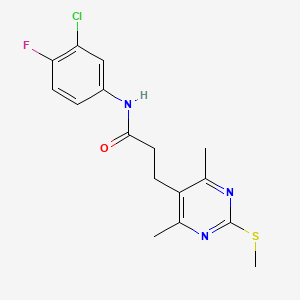

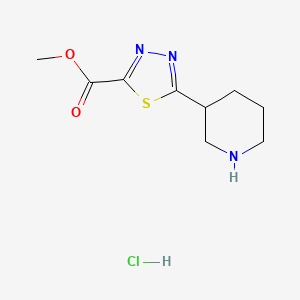

![molecular formula C17H21NO4 B2453182 2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione CAS No. 416884-56-5](/img/structure/B2453182.png)

2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

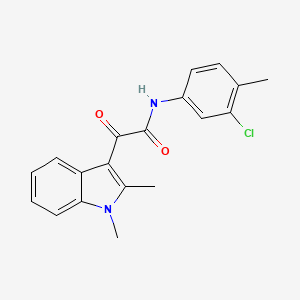

2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione, or more commonly known as 2,5-DMPD, is a synthetic compound that has been studied extensively in recent years. It is a cyclic ketone, meaning that it contains a carbon ring with an oxygen atom attached, and is composed of two aromatic rings. 2,5-DMPD has a variety of uses in scientific research, and has been studied for its potential applications in different fields.

Applications De Recherche Scientifique

Peptide Synthesis : Dimedone, a related compound to the one , has been utilized as a protecting agent for amino groups in peptide synthesis. The reaction with amino-acid active esters leads to enamine derivatives. These derivatives can be converted to azides, which are useful in peptide synthesis. The protective group can be easily removed from the N-protected peptides (Halpern & James, 1964).

Antimicrobial Activity : Some derivatives of dimedone have shown significant antimicrobial activity against a range of bacteria and fungi. These compounds have been synthesized and evaluated for their effectiveness, showing potential as therapeutic agents (Ghorab et al., 2017).

Formation of Benzodiazepines : The reaction of dimedone with certain diamines can lead to the formation of benzodiazepine derivatives. These reactions involve cyclization processes and can produce various pharmacologically relevant compounds (Gurkovskii et al., 1999).

Synthesis of β-Triketones : A novel synthesis method has been developed for 2-alkanoyl(aryloyl)-5,5-dimethylcyclohexane-1,3-diones, which are cyclic β-triketones. This process involves the reaction of dimedone with cyanogen bromide and triethylamine, followed by the addition of various aldehydes (Kashani et al., 2016).

Formation of Amino(thiomethyl)methylene Derivatives : Research has been conducted on the synthesis and reactions of 5-[amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione. The study includes the exploration of its various derivatives and their crystal structures (Al-Sheikh et al., 2009).

Synthesis of Pyrazoloquinolinones : Condensation reactions involving dimedone and diamines have been explored for synthesizing pyrazoloquinolinones, compounds that might have pharmacological applications (Lipson et al., 2006).

Propriétés

IUPAC Name |

2-[(2,5-dimethoxyphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-17(2)8-14(19)12(15(20)9-17)10-18-13-7-11(21-3)5-6-16(13)22-4/h5-7,10,19H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQBMRWEISUFMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C=NC2=C(C=CC(=C2)OC)OC)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

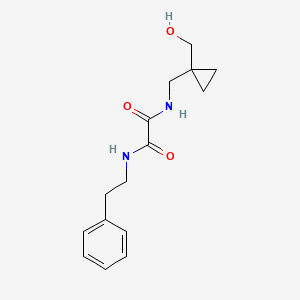

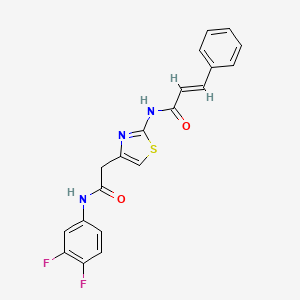

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2453105.png)

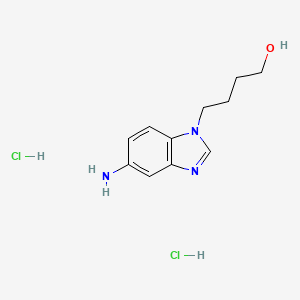

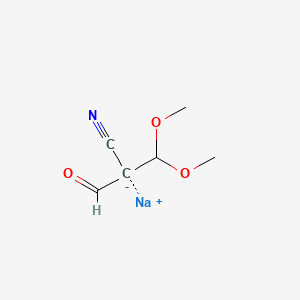

![1-[4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2453108.png)

![N-(8-Oxaspiro[4.5]decan-4-yl)prop-2-enamide](/img/structure/B2453113.png)

![N,N-diethyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2453117.png)

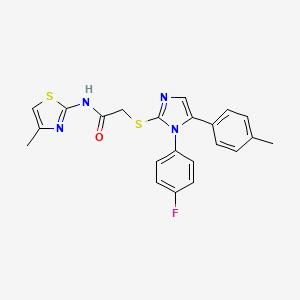

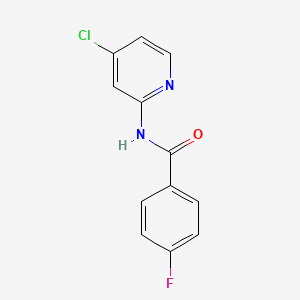

![(E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2453119.png)